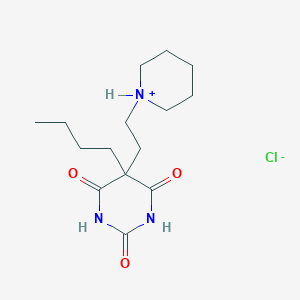
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride, also known as pentobarbital, is a barbiturate drug that is used as a sedative, hypnotic, and anesthetic. It was first synthesized in 1928 by Ernst Preiswerk and his team at the University of Basel, Switzerland. Pentobarbital has been widely used in medical and veterinary practices for many years due to its effectiveness and low cost.
作用機序
Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Pentobarbital enhances the binding of GABA to the receptor, which increases the opening of chloride ion channels and hyperpolarizes the membrane potential of neurons, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Pentobarbital has a number of biochemical and physiological effects, including sedation, hypnosis, anesthesia, and anticonvulsant activity. It can also cause respiratory depression, cardiovascular depression, and hypotension. Pentobarbital is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
Pentobarbital has several advantages for lab experiments, including its low cost, ease of use, and well-established protocols for administration and monitoring. However, it also has some limitations, such as its potential for abuse, its narrow therapeutic index, and its potential for adverse effects on the cardiovascular and respiratory systems.
将来の方向性
There are several areas of future research that could be pursued with 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel. One area of interest is the development of new barbiturate derivatives that have improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel on the GABA-A receptor and other ionotropic receptors. Additionally, 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel could be used to study the effects of sleep and anesthesia on brain function, and to develop new treatments for sleep disorders and neurological conditions.
合成法
The synthesis of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide to form diethyl barbituric acid. The diethyl barbituric acid is then reacted with 2-chloroethyl-piperidine to form 5-butyl-5-(2-piperidinoethyl)barbituric acid. The final product is obtained by reacting the acid with hydrochloric acid to form 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel hydrochloride.
科学的研究の応用
Pentobarbital has been used in scientific research to study the effects of barbiturates on the central nervous system. It has been used to induce anesthesia and to study the mechanisms of action of other drugs. Pentobarbital has also been used to study the effects of sleep deprivation on cognitive function and to investigate the role of sleep in memory consolidation.
特性
CAS番号 |
109438-93-9 |
|---|---|
分子式 |
C15H25ClN3O3- |
分子量 |
331.84 g/mol |
IUPAC名 |
5-butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H |
InChIキー |
MJXWWXUXYQXSHV-UHFFFAOYSA-M |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
正規SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
同義語 |
5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)


![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
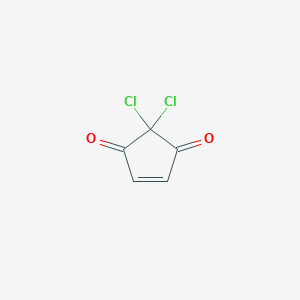

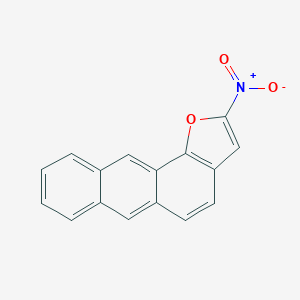
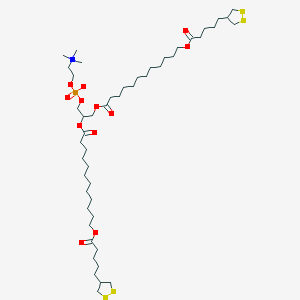
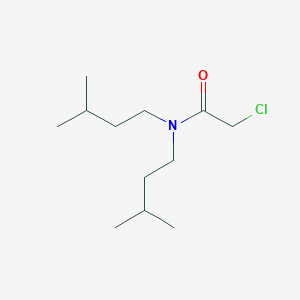

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)